molecular formula C13H22O2 B13794723 4-Ethoxy-8-methyloctahydro-1(2H)-naphthalenone CAS No. 54965-51-4

4-Ethoxy-8-methyloctahydro-1(2H)-naphthalenone

Katalognummer: B13794723
CAS-Nummer: 54965-51-4
Molekulargewicht: 210.31 g/mol
InChI-Schlüssel: NKDMBSLBBOPVHR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Ethoxy-3,4,4a,5,6,7,8,8a-octahydro-8-methyl-1(2H)-naphthalenone is an organic compound that belongs to the class of naphthalenones. These compounds are characterized by their bicyclic structure, which includes a naphthalene ring system with various substituents. This particular compound features an ethoxy group and a methyl group, contributing to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethoxy-3,4,4a,5,6,7,8,8a-octahydro-8-methyl-1(2H)-naphthalenone typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under acidic or basic conditions. The reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Advanced techniques like flow chemistry and automated synthesis may be employed to enhance production efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

4-Ethoxy-3,4,4a,5,6,7,8,8a-octahydro-8-methyl-1(2H)-naphthalenone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The ethoxy and methyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or acids, while reduction may produce alcohols or alkanes.

Wissenschaftliche Forschungsanwendungen

4-Ethoxy-3,4,4a,5,6,7,8,8a-octahydro-8-methyl-1(2H)-naphthalenone has various applications in scientific research, including:

    Chemistry: Used as a precursor or intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating certain diseases.

    Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.

Wirkmechanismus

The mechanism of action of 4-Ethoxy-3,4,4a,5,6,7,8,8a-octahydro-8-methyl-1(2H)-naphthalenone involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as enzyme inhibition or receptor modulation. Detailed studies are required to elucidate the exact mechanisms and pathways involved.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds include other naphthalenones with different substituents, such as:

  • 4-Methoxy-3,4,4a,5,6,7,8,8a-octahydro-8-methyl-1(2H)-naphthalenone
  • 4-Ethyl-3,4,4a,5,6,7,8,8a-octahydro-8-methyl-1(2H)-naphthalenone

Uniqueness

The unique combination of the ethoxy and methyl groups in 4-Ethoxy-3,4,4a,5,6,7,8,8a-octahydro-8-methyl-1(2H)-naphthalenone contributes to its distinct chemical and biological properties

Eigenschaften

CAS-Nummer

54965-51-4

Molekularformel

C13H22O2

Molekulargewicht

210.31 g/mol

IUPAC-Name

4-ethoxy-8-methyl-3,4,4a,5,6,7,8,8a-octahydro-2H-naphthalen-1-one

InChI

InChI=1S/C13H22O2/c1-3-15-12-8-7-11(14)13-9(2)5-4-6-10(12)13/h9-10,12-13H,3-8H2,1-2H3

InChI-Schlüssel

NKDMBSLBBOPVHR-UHFFFAOYSA-N

Kanonische SMILES

CCOC1CCC(=O)C2C1CCCC2C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.